{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide
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Overview
Description
The compound {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide is a complex organic molecule It features a unique structure that includes a dimethoxyphenyl group, a pyridino-pyrimidine core, and a cyclohexylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyridino-pyrimidine core through cyclization reactions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, and the cyclohexylcarboxamide moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide: can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridino-pyrimidine core with a cyclohexylcarboxamide moiety sets it apart from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C28H31N5O4 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H31N5O4/c1-36-22-12-11-18(16-23(22)37-2)13-15-33-25(29)20(27(34)30-19-8-4-3-5-9-19)17-21-26(33)31-24-10-6-7-14-32(24)28(21)35/h6-7,10-12,14,16-17,19,29H,3-5,8-9,13,15H2,1-2H3,(H,30,34) |
InChI Key |
WBTOPJJICIXKCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3)OC |
Origin of Product |
United States |
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